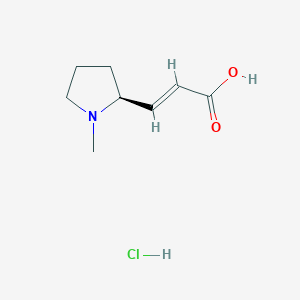
(S,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a methyl group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents like methyl iodide.
Acrylic Acid Moiety Addition: The acrylic acid moiety is added through a condensation reaction with an appropriate acrylic acid derivative.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor technology to achieve precise control over reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
(S,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the acrylic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives or acrylic acid esters.
Scientific Research Applications
(S,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(1-Methylpyrrolidin-2-yl)propanoic acid hydrochloride
- (E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid
- (S,E)-3-(1-Ethylpyrrolidin-2-yl)acrylic acid hydrochloride
Uniqueness
(S,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and an acrylic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
(E)-3-[(2S)-1-methylpyrrolidin-2-yl]prop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-9-6-2-3-7(9)4-5-8(10)11;/h4-5,7H,2-3,6H2,1H3,(H,10,11);1H/b5-4+;/t7-;/m0./s1 |
InChI Key |
GDYGMTVBUGKDCZ-NPNPHVFISA-N |
Isomeric SMILES |
CN1CCC[C@H]1/C=C/C(=O)O.Cl |
Canonical SMILES |
CN1CCCC1C=CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















